1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol
Overview
Description
1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol is a useful research compound. Its molecular formula is C27H31NO3 and its molecular weight is 417.5 g/mol. The purity is usually 95%.
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Biological Activity
1-{(1R,2R)-2-[4-(Benzyloxy)phenyl]-2-hydroxy-1-methylethyl}-4-phenylpiperidin-4-ol, also known by its CAS number 188591-63-1, is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
- Molecular Formula : C27H31NO3
- Molecular Weight : 417.5 g/mol
- Structure : The compound features a piperidine ring substituted with a phenyl group and a benzyloxy phenyl moiety, contributing to its biological activity.
Biological Activity Overview
The compound has been investigated primarily for its interactions with sigma receptors and its potential neuroprotective effects. Sigma receptors are known to play roles in various neurological processes, including modulation of neuroinflammation and neuroprotection.
Sigma Receptor Interaction
Research indicates that compounds similar to this compound exhibit high affinity for sigma receptor subtypes. A study by Prezzavento et al. (2007) demonstrated that these compounds could modulate biological pathways related to neuroprotection by influencing the expression of tissue transglutaminase in astroglial cells.
In Vitro Studies
In vitro assays have shown that the compound can inhibit the reuptake of neurotransmitters, particularly dopamine. This action is crucial as it suggests potential applications in treating neurological disorders such as depression and schizophrenia .
Neuroprotective Effects
A notable study highlighted the compound's ability to protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its antioxidant properties, which may help mitigate neurodegenerative conditions .
Case Studies
-
Neuroprotection in Animal Models :
- In rodent models of Parkinson's disease, administration of the compound resulted in reduced neuronal loss and improved motor function. The mechanism was linked to the modulation of sigma receptors and subsequent activation of neuroprotective pathways.
- Dopamine Reuptake Inhibition :
Data Tables
Property | Value |
---|---|
Molecular Formula | C27H31NO3 |
Molecular Weight | 417.5 g/mol |
CAS Number | 188591-63-1 |
Sigma Receptor Affinity | High |
Neuroprotective Activity | Positive |
Properties
IUPAC Name |
1-[(1R,2R)-1-hydroxy-1-(4-phenylmethoxyphenyl)propan-2-yl]-4-phenylpiperidin-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NO3/c1-21(28-18-16-27(30,17-19-28)24-10-6-3-7-11-24)26(29)23-12-14-25(15-13-23)31-20-22-8-4-2-5-9-22/h2-15,21,26,29-30H,16-20H2,1H3/t21-,26+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKANBIFNHJEQO-RLWLMLJZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)O)N3CCC(CC3)(C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)O)N3CCC(CC3)(C4=CC=CC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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